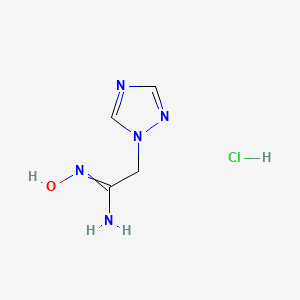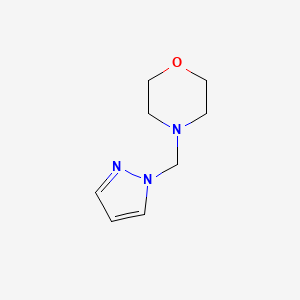
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is a chemical compound with the empirical formula C4H7N5O·HCl. It is known for its unique structure, which includes a triazole ring and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with hydroxylamine and ethanimidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted triazole compounds .
Scientific Research Applications
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
- 2-(1H-1,2,4-Triazol-1-yl)ethanamine
- 1,2,4-Triazole derivatives
Uniqueness
N’-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C4H8ClN5O |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C4H7N5O.ClH/c5-4(8-10)1-9-3-6-2-7-9;/h2-3,10H,1H2,(H2,5,8);1H |
InChI Key |
GLJLLLOIMJXTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CC(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)


![4-{2-[(3-Chlorophenyl)methylidene]hydrazin-1-yl}quinazoline](/img/structure/B11726306.png)

![(E)-N-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11726324.png)
![4-[3-(Hydroxyimino)-2-[1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B11726332.png)
![2-Ethoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726341.png)
![2-cyano-N'-[(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11726342.png)
![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)
